molecular formula C10H18FNO3 B039963 (2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 114676-97-0

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B039963
CAS No.: 114676-97-0
M. Wt: 219.25 g/mol
InChI Key: MZJMMRVKXQOTDV-HTQZYQBOSA-N
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Description

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18FNO3 and its molecular weight is 219.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a crucial intermediate or synthon in the synthesis of pharmacologically relevant compounds. Its utility is highlighted by its role in the preparation of dipeptidyl peptidase IV inhibitors, a class of compounds with significant therapeutic potential. For instance, 4-fluoropyrrolidine derivatives, recognized for their medicinal chemistry applications, are synthesized using a strategy that involves double fluorination of N-protected 4-hydroxyproline derivatives. This method facilitates the production of 4-fluoropyrrolidine-2-carbonyl fluorides, which are further converted into various useful intermediates such as amides, esters, and nitriles, showcasing the compound's versatility as a synthon for medicinal chemistry applications (Singh & Umemoto, 2011).

Role in Stereoselective Synthesis

The compound's role extends into the realm of stereoselective synthesis, where it is utilized to achieve specific stereochemical outcomes in the final products. This application is crucial in the synthesis of bioactive molecules where the stereochemistry can significantly impact the biological activity. The enantioselective synthesis of related compounds demonstrates the compound's importance in obtaining high-purity enantiomers for biological studies and pharmaceutical development. For example, the compound has been used in synthesizing highly functionalized cyclohexyl derivatives through iodolactamization, a key step in producing potent CCR2 antagonists (Campbell et al., 2009).

Contribution to Organic Synthesis Methodologies

Furthermore, the compound contributes to the development of new synthetic methodologies. For instance, it has been involved in studies exploring N→O tert-butyloxycarbonyl (Boc) group migration, revealing insights into reaction mechanisms and expanding the toolkit available for organic synthesis (Xue & Silverman, 2010). Additionally, its transformation into various structurally diverse compounds underlines its utility in creating building blocks for further chemical synthesis, enabling the rapid assembly of complex molecules.

Safety and Hazards

The safety and hazards of a compound depend on its properties and how it is handled. For “(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate”, it is recommended for R&D use only and not for medicinal or household use . For more detailed safety information, please refer to the Safety Data Sheet .

Properties

IUPAC Name

tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJMMRVKXQOTDV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556137
Record name tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-97-0
Record name tert-Butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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